(E)-2-(2-(furan-2-yl)vinyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole

Catalog No.
S2943073
CAS No.
637754-30-4
M.F
C24H18N2O
M. Wt
350.421
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-2-(2-(furan-2-yl)vinyl)-1-(naphthalen-1-ylmeth...

CAS Number

637754-30-4

Product Name

(E)-2-(2-(furan-2-yl)vinyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole

IUPAC Name

2-[(E)-2-(furan-2-yl)ethenyl]-1-(naphthalen-1-ylmethyl)benzimidazole

Molecular Formula

C24H18N2O

Molecular Weight

350.421

InChI

InChI=1S/C24H18N2O/c1-2-11-21-18(7-1)8-5-9-19(21)17-26-23-13-4-3-12-22(23)25-24(26)15-14-20-10-6-16-27-20/h1-16H,17H2/b15-14+

InChI Key

NHDDCDXBZTYQPG-CCEZHUSRSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2CN3C4=CC=CC=C4N=C3C=CC5=CC=CO5

solubility

not available

The compound (E)-2-(2-(furan-2-yl)vinyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole is a complex organic molecule characterized by its unique structural features, including a furan ring, a naphthalene moiety, and a benzoimidazole core. This compound belongs to a class of heterocyclic compounds which are known for their diverse biological activities. The presence of multiple aromatic systems in its structure suggests potential interactions with various biological targets.

The chemical reactivity of this compound can be attributed to the presence of functional groups such as the vinyl group and the furan ring. Typical reactions may include:

  • Electrophilic Aromatic Substitution: The aromatic rings can undergo electrophilic substitution reactions, which can modify their substituents.
  • Nucleophilic Addition: The vinyl group can participate in nucleophilic addition reactions, allowing for further derivatization.
  • Cycloaddition Reactions: The furan ring is particularly reactive and can engage in cycloaddition reactions, potentially leading to the formation of new cyclic structures.

These reactions are essential for synthesizing derivatives that could enhance biological activity or alter pharmacokinetic properties.

Compounds containing benzimidazole and furan moieties have been extensively studied for their biological activities. They often exhibit:

  • Anticancer Properties: Many derivatives show cytotoxic effects against various cancer cell lines.
  • Antimicrobial Activity: Their structural motifs allow for interactions with microbial targets.
  • Anti-inflammatory Effects: Some compounds in this class have been reported to reduce inflammation in biological models.

The specific biological activity of (E)-2-(2-(furan-2-yl)vinyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole would need to be confirmed through experimental studies, potentially utilizing computational methods to predict activity based on structural similarities with known bioactive compounds .

The synthesis of (E)-2-(2-(furan-2-yl)vinyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole can be achieved through several methods:

  • Condensation Reactions: The compound can be synthesized via a condensation reaction between appropriate substituted benzimidazole and furan derivatives.
  • Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling techniques could facilitate the formation of the vinyl linkages.
  • Multi-Step Synthesis: A multi-step synthetic route involving the formation of intermediates may be necessary to construct the complex structure systematically.

Each method would require careful optimization to ensure high yields and purity of the final product.

The unique structure of (E)-2-(2-(furan-2-yl)vinyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole suggests several potential applications:

  • Pharmaceutical Development: As a lead compound in drug discovery due to its predicted biological activities.
  • Material Science: Potential use in organic electronics or as a fluorescent probe due to its aromatic nature.
  • Chemical Probes: Utilized in biochemical assays to study interactions with specific biomolecules.

Interaction studies involving (E)-2-(2-(furan-2-yl)vinyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole would focus on:

  • Protein-Ligand Binding: Assessing how the compound interacts with specific proteins or enzymes, potentially using techniques like surface plasmon resonance or isothermal titration calorimetry.
  • Molecular Docking Studies: Computational modeling could predict binding affinities and interaction modes with target proteins, aiding in understanding its mechanism of action .

Several compounds share structural similarities with (E)-2-(2-(furan-2-yl)vinyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole. These include:

Compound NameStructureNotable Activities
1H-benzimidazolestructureAnticancer, Antimicrobial
Furan-based derivativesstructureAntioxidant, Anti-inflammatory
Naphthalene derivativesstructureAnticancer, Antiviral

Uniqueness

The uniqueness of (E)-2-(2-(furan-2-yl)vinyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole lies in its specific combination of furan and naphthalene moieties linked through a vinyl group to a benzimidazole core. This structural arrangement may enhance its biological activity compared to simpler analogs, making it a promising candidate for further research in medicinal chemistry.

XLogP3

5.7

Dates

Last modified: 08-17-2023

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